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Introduction

TTI-0102 is a novel, clinical-stage new chemical entity (NCE) developed by Thiogenesis
Therapeutics. It is an asymmetric disulfide prodrug of cysteamine, designed to overcome the
pharmacokinetic limitations and side effects of cysteamine, a compound with known
therapeutic potential in diseases associated with mitochondrial oxidative stress. This technical
guide provides an in-depth look at the chemical structure, mechanism of action, and available
clinical data for TTI-0102.

Chemical Structure and Properties

TTI-0102 is chemically known as cysteamine-pantetheine disulfide.[1][2] It is formed by the
covalent linkage of two thiol-containing molecules, cysteamine and pantetheine, through a
disulfide bond. This asymmetric design is key to its function as a prodrug.
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Property Value Source

) Cysteamine-pantetheine
Chemical Name oo [1][2]
disulfide

Inferred from constituent

Molecular Formula C11H24N204S2
molecules
] Inferred from constituent
Molecular Weight 328.45 g/mol
molecules
Constituent Moieties Cysteamine, Pantetheine [1]

Note: The molecular formula and weight are calculated based on the constituent molecules, as
a definitive source for the combined structure's properties was not publicly available.

Mechanism of Action and Signaling Pathway

TTI-0102 functions as a prodrug, undergoing a two-step metabolic process to release its active
component, cysteamine. This process is designed to provide a gradual and sustained release,
mitigating the side effects associated with high peak concentrations of cysteamine.[3]

The primary mechanism of action of the released cysteamine is to increase the intracellular
levels of cysteine. Cysteine is a critical precursor for the synthesis of several essential
molecules involved in mitochondrial redox balance and cellular protection:

o Glutathione (GSH): A major endogenous antioxidant that neutralizes reactive oxygen species
(ROS) and protects mitochondria from oxidative damage.

e Taurine: An amino acid with roles in antioxidant defense, mitochondrial function, and calcium
signaling.

e Coenzyme A (CoA): An essential cofactor in cellular metabolism, including the Krebs cycle
and fatty acid oxidation.

By augmenting the intracellular pools of these molecules, TTI-0102 aims to combat the
mitochondrial dysfunction and oxidative stress that are central to the pathophysiology of
various rare and pediatric diseases.[3]
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Caption: Metabolic and cellular pathway of TTI1-0102.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of TTI-0102 are proprietary and
not publicly available. However, based on the chemical nature of the compound, the following
general methodologies are likely employed:

Synthesis: The synthesis of asymmetric disulfides like TTI-0102 typically involves the controlled
reaction of the two corresponding thiol precursors, cysteamine and pantetheine.[4][5][6] Various
methods for forming asymmetric disulfide bonds have been described in the scientific literature,
often utilizing mild oxidizing agents or thiol-disulfide exchange reactions under controlled
conditions to favor the desired asymmetric product over symmetric disulfides.

Analytical Methods: The analysis of TTI-0102 and its metabolites in biological matrices would
likely involve liquid chromatography-mass spectrometry (LC-MS/MS).[7][8] This technique
offers the high sensitivity and specificity required to quantify the parent drug and its breakdown
products, cysteamine and pantothenic acid, in complex biological samples like plasma. Due to
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the lack of a strong chromophore in cysteamine, derivatization may be necessary for detection
by other methods like HPLC with UV or fluorescence detection.[9]

Likely Synthesis Workflow Likely Analytical Workflow
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Caption: Postulated general workflows for synthesis and analysis.

Quantitative Data from Phase 1 Clinical Trial

TTI-0102 was evaluated in an open-label, dose-escalation Phase 1 clinical trial in healthy
volunteers. The study compared the pharmacokinetics of TTI-0102 at doses of 600 mg, 1200
mg, and 2400 mg (cysteamine-base equivalent) to a 600 mg dose of Cystagon® (cysteamine
bitartrate).[1]
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TTI-0102 (2400

mg
. Cystagon®
Parameter cysteamine- p-value Source
(600 mg)
base
equivalent)
Cmax of
. 0.61 (not
cysteamine 3.49 +£0.95 3.19+1.12 . (1]
significant)
(mg/mL)
AUC of
<0.01
cysteamine 20.38 + 4.27 7.32+1.76 o (1]
(significant)
(hr.mg/mL)

The results of the Phase 1 study indicated that even at a four-fold higher dose, TTI-0102 did
not produce a significantly higher peak plasma concentration (Cmax) of cysteamine compared
to the immediate-release formulation, Cystagon®.[1] However, the total drug exposure (AUC)
was significantly increased by 278%.[1] These findings support the potential for less frequent
dosing and an improved side-effect profile, as adverse effects of cysteamine are often linked to
high peak plasma concentrations.[1][3] The therapeutic levels of cysteamine from the 1200 mg
dose of TTI-0102 were maintained for over 12 hours, suggesting the potential for once or twice-
daily dosing.[1]

Conclusion

TTI-0102 is a promising prodrug of cysteamine with a chemical structure designed for improved
pharmacokinetics and tolerability. Its mechanism of action, centered on replenishing key
mitochondrial antioxidants and metabolic cofactors, positions it as a potential therapeutic for a
range of diseases characterized by oxidative stress. The available data from the Phase 1
clinical trial supports its intended design, demonstrating a favorable pharmacokinetic profile
with the potential for less frequent dosing and reduced side effects compared to existing
cysteamine formulations. Further clinical investigations are underway to evaluate its efficacy in
various patient populations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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